Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-((4-aminophenyl)amino)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the carbamoylation process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl carbamates.
Scientific Research Applications
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Mechanism of Action
The mechanism of action of Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate involves its conversion into active intermediates under specific conditions. For instance, in a biological context, the compound can undergo enzymatic hydrolysis to release an active amine, which then interacts with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid derivatives: These compounds share the 4-aminophenyl group and have similar applications in medicinal chemistry.
Benzothiazole derivatives: These compounds also contain an aromatic amine group and are used in antimicrobial research.
Benzoxazole derivatives: These compounds are structurally similar and are used in various synthetic applications.
Uniqueness
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. Its ability to undergo self-immolative reactions makes it particularly useful in controlled release systems and prodrug designs .
Properties
IUPAC Name |
benzyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-13-6-8-14(9-7-13)19-15(20)10-18-16(21)22-11-12-4-2-1-3-5-12/h1-9H,10-11,17H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZSPSOOIYELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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